molecular formula C11H16ClN B1274257 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-78-5

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No. B1274257
CAS RN: 136375-78-5
M. Wt: 197.7 g/mol
InChI Key: SHFNPJGWZAJMEC-UHFFFAOYSA-N
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Description

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride (abbreviated 8-APUH) is a cyclic organic compound that is found in nature and has been widely studied in scientific research. It is a cyclic amine that is composed of 11 carbon atoms and 1 nitrogen atom, and is classified as a cyclic amine hydrochloride salt. 8-APUH has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Neuroprotective Effects

8-Aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been explored for their potential neuroprotective effects. These compounds, including N-substituted derivatives, have shown promising results as σ receptor ligands. Some of these derivatives demonstrated efficacy in inhibiting nitric oxide release in vitro, which is indicative of neuroprotective potential (Banister et al., 2013).

Synthesis of Amino Acids

The compound has been utilized in the enantioselective synthesis of amino acids. Treatment of related compounds with sodium cyanide and ammonium carbonate produced optically active hydantoins, which were then hydrolyzed to yield specific amino acids (Martins et al., 2001).

Blood-Brain Barrier Permeability

Studies have also focused on the ability of related N-substituted 8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes to cross the blood-brain barrier (BBB). The synthesis and characterization of these compounds, coupled with biological assessment, have contributed to the development of models for predicting BBB permeability, facilitating the focus on neuroprotective activity (Zah et al., 2003).

Parkinson's Disease Therapy

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been evaluated as potential therapeutic agents in Parkinson's disease. Compounds such as NGP1-01 showed positive effects in neuroprotection studies and influenced dopamine release and uptake inhibition in murine striatal synaptosomes (Geldenhuys et al., 2004).

Neuroprotective Activity Screening

A series of pentacyclo-undecylamines were synthesized and screened for neuroprotective activity in a parkinsonian mouse model. Some compounds showed increased levels of dopamine metabolites and attenuated MPTP-induced striatal dopamine depletion, suggesting their potential as neuroprotective agents (Geldenhuys et al., 2003).

Dopamine Transporter Ligands

Trishomocubane derivatives, including N-arylalkyl-8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes, were found to interact with the dopamine transporter (DAT), identifying them as high-affinity DAT ligands. This indicates their potential in CNS activity (Banister et al., 2011).

NMDA Receptor Antagonists

Pentacycloundecylamines were assessed for their structure-activity relationship at the N-methyl-d-aspartate receptor (NMDAR). These compounds displayed antagonistic activity, suggesting their use in treating neurodegenerative diseases like Parkinson's and Alzheimer's (Geldenhuys et al., 2007).

Future Directions

One compound in the series, 8-phenylethylamino-8,11-oxapentacyclo [5.4.0.0 (2,6).0 (3,10).0 (5,9)]undecane, attenuated MPTP-induced striatal dopamine depletion when compared to animals treated with MPTP only . This suggests potential future directions for research into the neuroprotective effects of these compounds.

Biochemical Analysis

Biochemical Properties

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, potentially attenuating excitotoxic neuronal cell death . The compound’s interaction with these enzymes suggests its potential as a neuroprotective agent, similar to memantine .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroprotective studies, the compound has been shown to increase levels of dopamine metabolites such as DOPAC and homovanillic acid, indicating its impact on dopaminergic signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and calcium channels. These interactions lead to the inhibition of excitotoxicity and the modulation of intracellular calcium levels, which are crucial for neuronal survival . Additionally, the compound may influence gene expression related to neuroprotection and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that its neuroprotective effects can be sustained over a period of days, with significant increases in dopamine metabolites observed 10 days post-administration . This indicates that the compound remains active and effective over extended periods in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 300 mg/kg, the compound has been shown to attenuate MPTP-induced striatal dopamine depletion in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, influencing metabolic flux and metabolite levels . These interactions are crucial for its neuroprotective effects and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is critical for its neuroprotective effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with NMDA receptors and calcium channels, which are predominantly found in neuronal cells.

properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFNPJGWZAJMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929349
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136375-78-5
Record name 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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